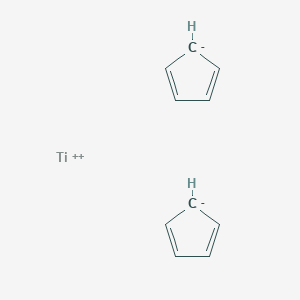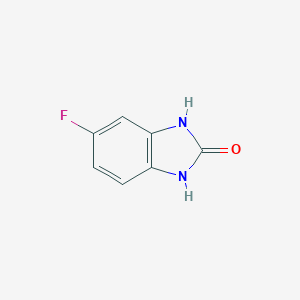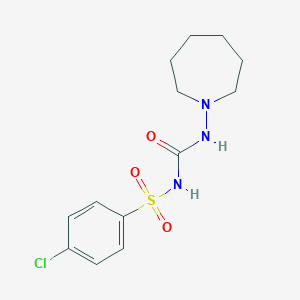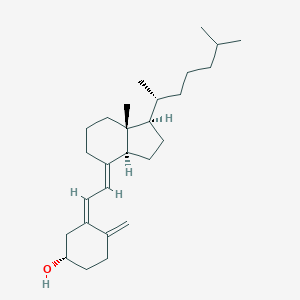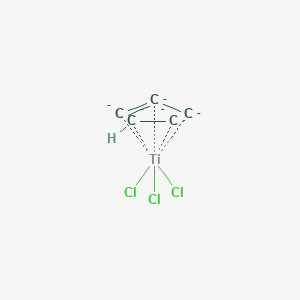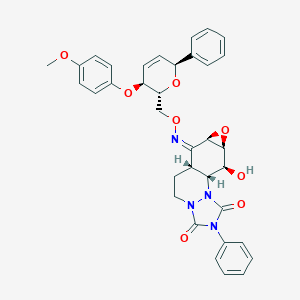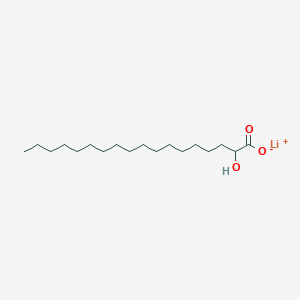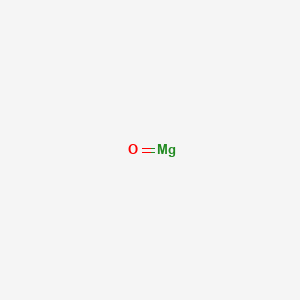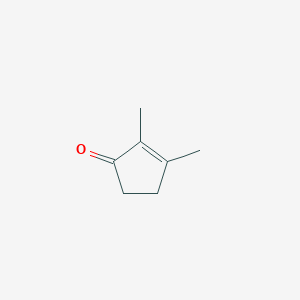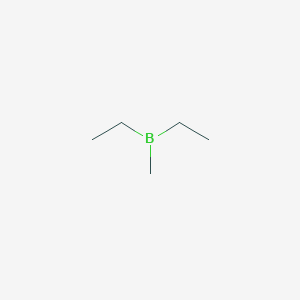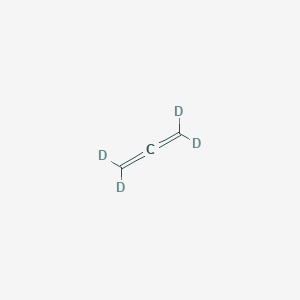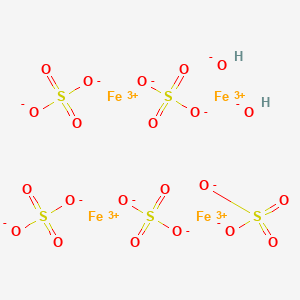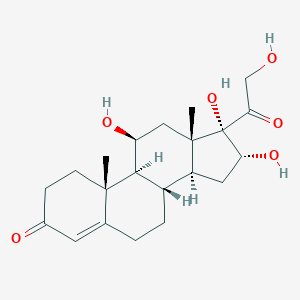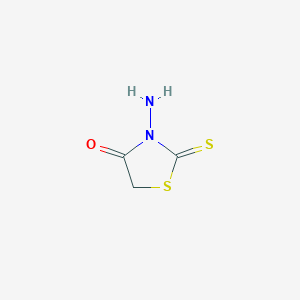![molecular formula C22H15NO8S2 B074120 2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid CAS No. 1324-04-5](/img/structure/B74120.png)
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid is a chemical compound that is used in scientific research. It is also known as BQDS and has a molecular formula of C23H11NO10S2. BQDS is a fluorescent molecule that is used as a probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
科学研究应用
BQDS is commonly used as a probe for detecting ROS in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues if their levels become too high. BQDS is able to detect ROS by undergoing a chemical reaction that causes it to fluoresce. This fluorescence can then be measured and used to determine the levels of ROS in a sample. BQDS is also used in studies of oxidative stress, which is a condition that occurs when the balance between ROS and antioxidants in the body is disrupted.
作用机制
The mechanism of action of BQDS involves its ability to react with ROS. When BQDS reacts with ROS, it undergoes a chemical reaction that causes it to fluoresce. This fluorescence can then be measured and used to determine the levels of ROS in a sample. BQDS is highly specific for ROS and does not react with other molecules in biological systems.
生化和生理效应
BQDS has no known biochemical or physiological effects on biological systems. It is a non-toxic molecule that is used solely as a probe for detecting ROS in biological systems.
实验室实验的优点和局限性
One advantage of using BQDS as a probe for detecting ROS is its high specificity. BQDS is able to detect ROS with high accuracy and does not react with other molecules in biological systems. Another advantage is its ease of use. BQDS is a simple molecule that can be easily synthesized and used in experiments.
One limitation of using BQDS is its low yield during synthesis. The yield of the synthesis is typically around 50%, which can limit its availability for use in experiments. Another limitation is its fluorescence wavelength. BQDS fluoresces at a wavelength of 530 nm, which can make it difficult to use in experiments that require the detection of other fluorescent molecules.
未来方向
Future research on BQDS could focus on improving its yield during synthesis. This would increase its availability for use in experiments. Another area of research could be the development of BQDS derivatives that fluoresce at different wavelengths. This would allow for the detection of multiple fluorescent molecules in the same experiment. Additionally, research could focus on the use of BQDS in the detection of ROS in vivo, which would allow for the study of oxidative stress in living organisms.
合成方法
The synthesis of BQDS involves the reaction of 2-aminobenzophenone with 1,3-indandione-2-sulfonic acid in the presence of sulfuric acid. The resulting product is then treated with sodium nitrite and sulfuric acid to form the final product, 2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid. The yield of the synthesis is typically around 50%.
属性
CAS 编号 |
1324-04-5 |
|---|---|
产品名称 |
2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid |
分子式 |
C22H15NO8S2 |
分子量 |
483.5 g/mol |
IUPAC 名称 |
2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid |
InChI |
InChI=1S/C22H13NO8S2/c24-20-14-7-10-17(32(26,27)28)22(33(29,30)31)18(14)21(25)19(20)16-9-6-13-12-4-2-1-3-11(12)5-8-15(13)23-16/h1-10,19H,(H,26,27,28)(H,29,30,31) |
InChI 键 |
DGWSYIALHUJWQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
其他 CAS 编号 |
1324-04-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



